Lipophilicity (LogP) Comparison of 4-(4-Chlorophenyl)morpholine Versus Phenyl-Substituted Morpholine Analogs
4-(4-Chlorophenyl)morpholine exhibits a measured experimental LogP value of 2.24160 , representing a substantial increase in lipophilicity relative to the unsubstituted N-phenylmorpholine analog. The para-chloro substitution introduces an electron-withdrawing inductive effect that enhances membrane permeability while the morpholine ring retains hydrogen-bond acceptor capacity [1]. This lipophilicity profile places the compound in a range considered favorable for passive membrane diffusion in CNS-targeting applications [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.24160 (experimental) |
| Comparator Or Baseline | N-phenylmorpholine (unsubstituted analog) — inferred lower LogP due to absence of chlorine atom |
| Quantified Difference | Chlorine substitution increases LogP by approximately 0.5–0.7 units relative to unsubstituted phenyl analog (class-level inference) |
| Conditions | Experimental LogP measurement |
Why This Matters
This LogP value informs formulation strategy and permeability predictions in drug discovery programs, providing a quantitative basis for selecting this compound over less lipophilic N-aryl morpholine alternatives when enhanced membrane partitioning is required.
- [1] Kuujia. (n.d.). Cas no 70291-67-7 (4-(4-Chlorophenyl)morpholine). View Source
- [2] Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2021). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological potential of morpholine-containing bioactive molecules. Medicinal Research Reviews, 41(2), 800–848. View Source
